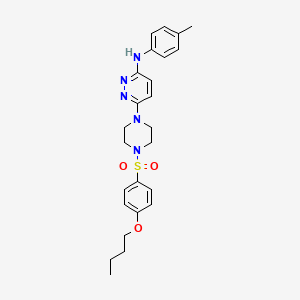

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (ESO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. ESO belongs to the class of dihydropyridines, which are widely used as calcium channel blockers in the treatment of cardiovascular diseases. However, ESO has been found to exhibit unique properties that make it a promising candidate for drug development and other research applications.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, they are involved in the recyclization process of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles. This process leads to the formation of bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. The sequence of intermediate recyclization products and their formation has been an area of interest in chemical research (Britsun et al., 2009).

Catalytic and Biological Applications

Derivatives of dihydropyridine, closely related to 5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized and shown to act as potent antioxidants and chelating agents. These properties suggest potential therapeutic applications in treating diseases associated with metal-induced oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Protective Group Chemistry

In the realm of synthetic chemistry, certain derivatives of 5-(Ethylsulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been explored as protecting groups for carboxylic acids. The π-deficient 2-(arylsulfonyl)ethyl groups are notable for their ease of removal under mild basic conditions, which is crucial in multi-step organic syntheses (Alonso et al., 2003).

Nanotechnology and Catalysis

Recent advancements in nanotechnology and catalysis have also seen the application of dihydropyridine derivatives. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has shown significant promise as a non-precious oxygen reduction catalyst. This discovery has implications for energy conversion and storage technologies (Yu et al., 2014).

Propriétés

IUPAC Name |

5-ethylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-2-15(13,14)5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGYDDSOXJJFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethanesulfonyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)

![3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2635121.png)

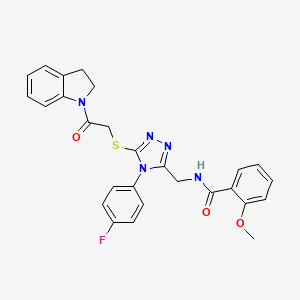

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635122.png)

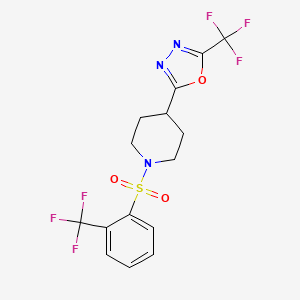

![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)